Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, also known as ethyl 3-oxo-2,3-dihydropyridine-2-carboxylate or simply ethyl pyridine-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields.
Scientific Research Applications
Organic Synthesis and Natural Product Derivatives
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate serves as a valuable building block in organic synthesis. Researchers have exploited its reactivity to create diverse natural product derivatives. For instance, it has been used to synthesize antitumor and antiviral compounds, as well as peptide mimics with similar physiological activity to peptides (e.g., protease inhibitors, thrombin inhibitors, elastase inhibitors, and caspase inhibitors) .
Selective O-Benzylation Reactions
A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been developed for the selective O-benzylation of 2-oxo-1,2-dihydropyridines. This process allows access to a variety of O-benzyl products under mild reaction conditions. These O-benzyl compounds are crucial synthetic intermediates for protecting functional groups in organic synthesis .
Drug Precursors and Ligands
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives have been explored as drug precursors and perspective ligands. For example, 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, derived from this compound, reacts with active methylene nitriles to afford useful intermediates for drug synthesis .
Antitumor and Bactericidal Properties
Analogs of Lucanthone, a compound with antitumor and bactericidal properties, have been synthesized using Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate . This highlights its potential in developing therapeutic agents.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate increases the availability of acetylcholine, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission. This can have various effects at the molecular and cellular levels, depending on the specific neurons and synapses involved .
properties
IUPAC Name |
ethyl 2-oxo-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOVXUHTGDSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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